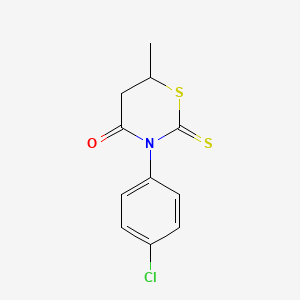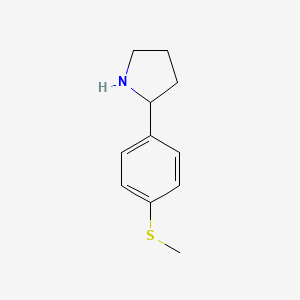![molecular formula C10H12N2O B11767202 2-Propyl-1H-benzo[d]imidazol-1-ol](/img/structure/B11767202.png)
2-Propyl-1H-benzo[d]imidazol-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a propyl group attached to the second carbon and a hydroxyl group attached to the first nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1H-benzo[d]imidazol-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.
For example, the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst such as hydrochloric acid can yield this compound. The reaction conditions may vary, but typically involve heating the reaction mixture to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Propyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Propyl-1H-benzo[d]imidazol-1-one.
Reduction: The benzimidazole ring can be reduced to form the corresponding dihydrobenzimidazole derivative.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: 2-Propyl-1H-benzo[d]imidazol-1-one
Reduction: Dihydro-2-propyl-1H-benzo[d]imidazole
Substitution: Various substituted benzimidazole derivatives
科学研究应用
2-Propyl-1H-benzo[d]imidazol-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.
Biological Studies: It serves as a probe to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of functional materials, including dyes and polymers, due to its unique electronic properties.
Catalysis: It acts as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
作用机制
The mechanism of action of 2-Propyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division in cancer cells.
相似化合物的比较
2-Propyl-1H-benzo[d]imidazol-1-ol can be compared with other benzimidazole derivatives, such as:
2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of a propyl group.
2-Ethyl-1H-benzo[d]imidazol-1-ol: Similar structure but with an ethyl group instead of a propyl group.
2-Phenyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a phenyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
1-hydroxy-2-propylbenzimidazole |
InChI |
InChI=1S/C10H12N2O/c1-2-5-10-11-8-6-3-4-7-9(8)12(10)13/h3-4,6-7,13H,2,5H2,1H3 |
InChI 键 |
XRJRUOBNHZTQAU-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=CC=CC=C2N1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


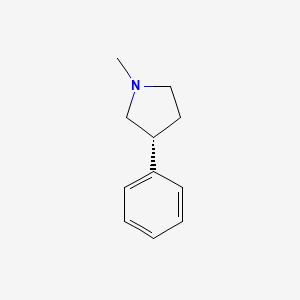
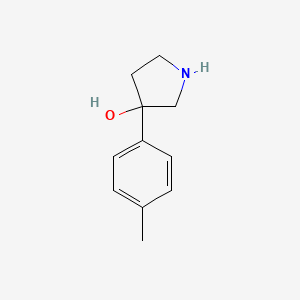
![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)
![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
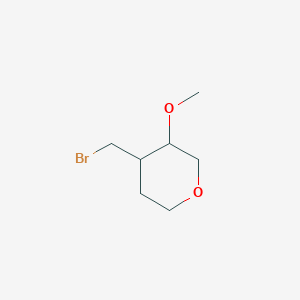

![(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B11767156.png)

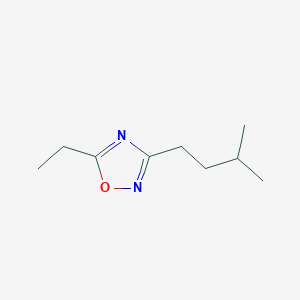
![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)


